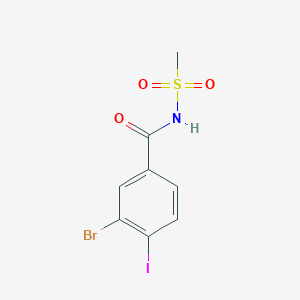

N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide

Vue d'ensemble

Description

N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide: is an organic compound that features both bromine and iodine substituents on a benzoyl group, along with a methanesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide typically involves the following steps:

Starting Material: The synthesis begins with 3-bromo-4-iodobenzoic acid.

Activation: The carboxylic acid group is activated, often using reagents like thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.

Amidation: The acyl chloride is then reacted with methanesulfonamide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromine and iodine atoms on the benzoyl group can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, or alkoxides.

Oxidation and Reduction: The methanesulfonamide moiety can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules. Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different substituents on the benzoyl group, while coupling reactions can produce biaryl or alkyne-linked products.

Applications De Recherche Scientifique

Chemistry: N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzoyl derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of dyes, polymers, and other advanced materials.

Mécanisme D'action

The mechanism of action of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide depends on its specific application. In general, the compound can interact with various molecular targets through its halogenated benzoyl group and methanesulfonamide moiety. These interactions may involve hydrogen bonding, halogen bonding, and other non-covalent interactions, affecting the activity of enzymes, receptors, or other biomolecules.

Comparaison Avec Des Composés Similaires

3-Bromo-4-iodobenzoic acid: This compound shares the same halogenated benzoyl group but lacks the methanesulfonamide moiety.

N-(4-Bromo-3-iodobenzoyl)-methanesulfonamide: This is an isomer with the bromine and iodine substituents swapped.

N-(3-Chloro-4-iodobenzoyl)-methanesulfonamide: This compound has a chlorine atom instead of bromine.

Uniqueness: N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is unique due to the specific positioning of the bromine and iodine atoms on the benzoyl group, combined with the presence of the methanesulfonamide moiety

Activité Biologique

N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis begins with 3-bromo-4-iodobenzoic acid.

- Activation : The carboxylic acid group is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

- Amidation : The acyl chloride is reacted with methanesulfonamide in the presence of a base such as triethylamine to yield the final compound.

The mechanism of action for this compound is complex and varies depending on its application. The compound can interact with various molecular targets through its halogenated benzoyl group and methanesulfonamide moiety. These interactions may involve:

- Hydrogen bonding

- Halogen bonding

- Other non-covalent interactions that affect the activity of enzymes, receptors, or other biomolecules.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives of methanesulfonamide have shown effectiveness in inhibiting the proliferation of various cancer cell lines through mechanisms independent of cyclooxygenase (COX) inhibition. In vitro studies demonstrate significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| JCC76 (analog) | SKBR-3 | 1.38 | Induces apoptosis via cytochrome c release |

| CSUOH0901 (derivative) | SKBR-3 | 0.5 | Cell cycle arrest and apoptosis induction |

| Nimesulide | Various | 200-500 | COX-independent mechanisms |

Enzyme Inhibition

This compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been shown to inhibit cyclooxygenases (COX), which are critical in inflammatory processes and cancer progression . The compound's ability to bind at the active site of these enzymes could provide therapeutic avenues for treating inflammation-related diseases.

Case Studies

- In Vivo Studies : In animal models, derivatives related to this compound have demonstrated chemopreventive effects against carcinogen-induced tumors, suggesting a role in cancer prevention .

- Structural Biology Insights : Structural studies have elucidated the binding modes of similar compounds at enzyme active sites, providing insights into their inhibitory mechanisms . This knowledge can guide further drug design efforts.

Q & A

Q. Basic: What synthetic strategies are effective for preparing N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide?

Answer:

The synthesis typically involves sequential halogenation and sulfonamide coupling. A common approach is:

Halogenation : Bromine and iodine are introduced via electrophilic aromatic substitution or metal-catalyzed coupling (e.g., Ullmann or Suzuki reactions) to ensure regioselectivity at the 3- and 4-positions of the benzoyl ring.

Sulfonamide Formation : Methanesulfonamide is coupled to the halogenated benzoyl intermediate using activating agents like EDCI or HOBt in anhydrous conditions .

Key Considerations : Optimize reaction temperatures (e.g., 0–25°C for halogenation) and use inert atmospheres (N₂/Ar) to prevent oxidation of iodine. Purification via column chromatography or recrystallization is critical for removing unreacted halides .

Q. Basic: How is the compound characterized structurally and analytically?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns and sulfonamide connectivity. Aromatic protons near bromine/iodine show deshielding .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z ~456–458) and isotopic patterns (distinct for Br/I) .

- X-ray Crystallography : Resolve crystal packing and halogen-bonding interactions, particularly iodine’s role in stabilizing molecular conformations .

Q. Advanced: How do bromine and iodine substituents influence electronic properties and reactivity?

Answer:

- Electronic Effects : Bromine (σₚ = +0.26) and iodine (σₚ = +0.28) are electron-withdrawing, polarizing the benzoyl ring and activating it toward nucleophilic attack at the carbonyl group.

- Halogen Bonding : Iodine’s large atomic radius and polarizability enable strong halogen bonding (e.g., with carbonyl oxygens or sulfonamide sulfurs), which can direct crystallization or modulate enzyme inhibition .

- Cross-Coupling Reactivity : Iodine’s superior leaving-group ability facilitates Suzuki-Miyaura or Buchwald-Hartwig reactions for derivatization, while bromine allows selective functionalization under milder conditions .

Q. Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the sulfonamide sulfur or halogenated aryl ring. This predicts sites for covalent binding (e.g., with cysteine residues in enzymes) .

- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, focusing on halogen-bonding interactions with active-site residues. Compare with analogs (e.g., chlorine/fluorine derivatives) to rationalize selectivity .

Q. Basic: What stability and solubility challenges arise during experimental handling?

Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Use sonication or co-solvents (e.g., 10% EtOH in H₂O) for biological assays .

- Stability : Protect from light (iodine’s photosensitivity) and moisture. Store under inert gas at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Q. Advanced: How to resolve contradictions in observed vs. predicted biological activity?

Answer:

- Mechanistic Studies : Perform enzyme kinetics (e.g., IC₅₀ determination) with purified targets to distinguish direct inhibition from off-target effects. Use isotopic labeling (³H/¹⁴C) to track metabolite formation .

- SAR Analysis : Synthesize derivatives (e.g., replacing iodine with CF₃ or NO₂) to isolate electronic vs. steric contributions. Compare inhibition profiles using ANOVA or multivariate regression .

Q. Basic: What safety protocols are essential for handling this compound?

Answer:

- Toxicity : Bromine/iodine release during decomposition may irritate respiratory systems. Use fume hoods and PPE (gloves, goggles).

- Waste Disposal : Quench reactive halides with Na₂S₂O₃ before aqueous disposal. Follow institutional guidelines for heavy-metal-containing waste .

Q. Advanced: How does the compound’s halogen configuration affect its UV/Vis spectrum?

Answer:

- Absorption Bands : Bromine (n→σ* transition ~200–250 nm) and iodine (spin-orbit coupling ~270–300 nm) create distinct absorbance peaks. Solvent polarity shifts these bands; use TD-DFT to correlate experimental and theoretical spectra .

Q. Advanced: What strategies optimize yield in multi-step syntheses?

Answer:

- Stepwise Monitoring : Use TLC (silica gel, EtOAc/hexane) after each step to identify intermediates.

- Microwave-Assisted Synthesis : Reduce reaction times for halogenation steps (e.g., 30 min at 100°C vs. 12 hr conventional heating) .

Q. Basic: What are key applications in medicinal chemistry research?

Answer:

- Enzyme Inhibition : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, COX-2) for anticancer or anti-inflammatory studies.

- Probe Development : Use iodine’s radiolabeling potential (¹²⁵I) for imaging or pharmacokinetic studies .

Propriétés

IUPAC Name |

3-bromo-4-iodo-N-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrINO3S/c1-15(13,14)11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCULRGZNRYNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=CC(=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrINO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.